molecular formula C10H11F2N B2607354 2-(2,3-Difluorophenyl)pyrrolidine CAS No. 1249722-04-0

2-(2,3-Difluorophenyl)pyrrolidine

Cat. No.: B2607354
CAS No.: 1249722-04-0
M. Wt: 183.202
InChI Key: CROKRZDCSQGVQW-UHFFFAOYSA-N
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Description

Historical Perspectives on Pyrrolidine (B122466) Ring Construction Methodologies

The construction of the pyrrolidine ring has been a subject of intense research for over a century. Early methods often relied on the cyclization of linear precursors. Key historical strategies include:

Intramolecular Cyclization: This broad category involves the formation of a new bond between a nitrogen atom and a carbon atom within the same molecule. Techniques such as the intramolecular amination of haloamines or the reductive amination of γ-dicarbonyl compounds have been foundational. More advanced methods involve the intramolecular cyclization of amines onto alkenes, often mediated by transition metals. nih.gov

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes has been a powerful and widely investigated method for constructing the pyrrolidine core. researchgate.net This approach allows for the assembly of the ring system with a high degree of stereocontrol, enabling the synthesis of complex, multi-substituted pyrrolidines.

Ring Contraction and Expansion: More recent innovations include skeletal editing strategies, such as the ring contraction of readily available pyridines to afford pyrrolidine derivatives. Photochemical and metal-catalyzed methods have been developed to facilitate this transformation.

The evolution of these methodologies has been driven by the need for greater efficiency, stereoselectivity, and functional group tolerance, enabling the synthesis of increasingly complex and diverse pyrrolidine-containing molecules.

Strategic Importance of Fluorine in Organic Scaffolds: Electronic and Steric Influences

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's unique properties stem from its high electronegativity, small size, and the strength of the carbon-fluorine bond.

Electronic Influences:

Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. When placed near a basic nitrogen atom, such as the one in the pyrrolidine ring, it can significantly lower the pKa, influencing the compound's ionization state at physiological pH. This can impact properties like solubility, membrane permeability, and receptor binding.

Altering Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom at a metabolically susceptible position with fluorine can block oxidative metabolism at that site, thereby increasing the compound's half-life and bioavailability.

Steric Influences:

Minimal Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows fluorine to act as a "super-hydrogen," mimicking its size while profoundly altering the electronic properties of the molecule without introducing significant steric bulk. This is advantageous for maintaining or improving binding affinity to a target protein.

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through electrostatic and steric interactions, which can be strategically utilized to favor a bioactive conformation.

The judicious placement of fluorine atoms can therefore be a powerful tool to fine-tune the properties of a pyrrolidine scaffold for a specific biological application.

Table 1: Comparison of Atomic Properties

Atom van der Waals Radius (Å) Electronegativity (Pauling Scale) Bond Energy with Carbon (kcal/mol)
Hydrogen 1.20 2.20 ~99
Fluorine 1.47 3.98 ~116

Overview of 2-(2,3-Difluorophenyl)pyrrolidine as a Core Synthetic Target

The 2-arylpyrrolidine motif is a key structural feature in numerous pharmacologically active compounds. nih.gov The attachment of a difluorinated phenyl ring to the pyrrolidine core, as in this compound, combines the valuable properties of both moieties. While specific, large-scale applications for the 2,3-difluoro isomer are not as extensively documented in public literature as for other isomers, its importance can be understood in the context of its chemical class.

For instance, the closely related compound (R)-2-(2,5-difluorophenyl)pyrrolidine is a crucial intermediate in the synthesis of Larotrectinib, a potent and selective inhibitor of tropomyosin receptor kinases (TRKs) used in cancer therapy. google.comnih.gov The synthesis of this and similar chiral 2-arylpyrrolidines often involves multi-step sequences, including:

Grignard Reactions: The addition of a difluorophenyl Grignard reagent to a protected pyrrolidone derivative is a common strategy to form the crucial carbon-carbon bond. google.comtamu.edu This is typically followed by dehydration and reduction steps.

Asymmetric Synthesis: Achieving the desired stereochemistry at the C2 position is critical for biological activity. This is often accomplished through asymmetric reduction of an intermediate imine or through chiral resolution of a racemic mixture. google.comnih.gov

The synthesis of this compound presents similar synthetic challenges and holds potential as a building block for novel therapeutic agents. The specific substitution pattern of the difluorophenyl ring can lead to unique interactions with biological targets and confer distinct physicochemical properties compared to other isomers. Research into such analogs is a key aspect of drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic profiles. The development of efficient and stereoselective synthetic routes to compounds like this compound is therefore a significant endeavor in contemporary organic and medicinal chemistry.

Table 2: Representative Synthetic Approaches to 2-Arylpyrrolidines

Method Key Transformation Typical Reagents Reference
Grignard Addition & Reduction Addition of Grignard reagent to a lactam, followed by dehydration and asymmetric reduction 2,5-Difluorobromobenzene, Mg, N-Boc-2-pyrrolidinone, Chiral Acid, Borane (B79455) google.com
Catalytic Asymmetric Hydroamination Intramolecular hydroamination of an aminoalkene Copper catalyst, Chiral ligand (e.g., DTBM-SEGPHOS) nih.govnih.gov
Cationic Cyclization Acid-mediated cyclization of a homoallylic amine Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH) thieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-difluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROKRZDCSQGVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2,3 Difluorophenyl Pyrrolidine

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis of 2-(2,3-difluorophenyl)pyrrolidine offers several logical pathways for its construction. The primary disconnections focus on the formation of the five-membered heterocyclic ring.

[3+2] Cycloaddition Approach: A powerful disconnection across the C2-N and C5-C4 bonds reveals an azomethine ylide and an alkene as precursor fragments. The azomethine ylide component would conceptually carry the 2,3-difluorophenyl group, which can be generated in situ from the condensation of an α-amino acid with 2,3-difluorobenzaldehyde (B42452).

Ring-Closing Approach: An alternative disconnection can be made at the N-C5 bond, suggesting an intramolecular cyclization. This leads back to a linear precursor, such as a δ-haloamine or a δ-amino alcohol, where the 2,3-difluorophenyl group is already attached at the future C2 position. A key precursor for this strategy would be a γ-amino ketone or aldehyde derived from a 2,3-difluorophenyl starting material.

Sequential C-N Bond Formation: A third strategy involves disconnecting the N-C2 bond, pointing towards a nucleophilic substitution or reductive amination pathway. This would involve the cyclization of a primary amine onto a 1,4-dihaloalkane or the reaction of a γ-amino ketone with a source of ammonia (B1221849) followed by reduction.

Key intermediates for these approaches invariably derive from 2,3-difluorobenzene. Essential starting materials include 2,3-difluorobenzaldehyde , 1-(2,3-difluorophenyl)ethanone , and various γ-functionalized butanes that can be arylated.

Table 1: Key Synthetic Precursors

Precursor Compound Potential Role
2,3-Difluorobenzaldehyde Source of the aryl group for azomethine ylide generation or as an electrophile.
1-Bromo-2,3-difluorobenzene Starting material for organometallic reagents (e.g., Grignard, organolithium) to introduce the aryl group.
Glycine (B1666218) or Sarcosine Amino acid component for generating azomethine ylides in [3+2] cycloadditions.

Classical and Modern Approaches to Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine nucleus is a well-explored area of organic synthesis, with numerous methods that can be adapted for the specific target of this compound.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Among the most efficient methods for constructing polysubstituted pyrrolidines are [3+2] cycloaddition reactions, particularly those involving azomethine ylides. mdpi.comrsc.org These reactions build the heterocyclic core in a single, often highly stereoselective, step. The general strategy involves the reaction of an azomethine ylide with a dipolarophile (an alkene or alkyne). nih.govumich.edu

For the synthesis of this compound, an azomethine ylide would be generated from the condensation of 2,3-difluorobenzaldehyde with an amino acid like glycine or sarcosine. This ylide is then trapped in situ by a suitable dipolarophile, such as ethylene (B1197577) or a synthetic equivalent, to form the pyrrolidine ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines by simply varying the aldehyde, amino acid, and alkene components. tandfonline.comnih.gov

Ring-Closing Reactions (e.g., Aza-Michael Additions, Olefin Metathesis)

Intramolecular cyclization reactions provide a robust alternative for pyrrolidine synthesis.

Ring-Closing Metathesis (RCM): Olefin metathesis has emerged as a powerful tool for the formation of cyclic compounds. Specifically, the ring-closing metathesis of a diallylic amine precursor bearing the 2,3-difluorophenyl group at the appropriate position can yield a dehydropyrrolidine, which can be subsequently reduced. More advanced is the ring-closing enyne metathesis (RCEM), which can construct the pyrrolidine ring from substrates containing a basic nitrogen atom, often using first or second-generation Grubbs catalysts. acs.orgorganic-chemistry.orgacs.org This method is highly atom-economical and proceeds under mild conditions. acs.orgorganic-chemistry.org

Aza-Michael Addition: The intramolecular Aza-Michael addition involves the cyclization of an amine onto a conjugated system, such as an α,β-unsaturated ester, ketone, or nitrile. A suitable precursor for the target molecule would be a γ-amino-α,β-unsaturated carbonyl compound, where the amine attacks the β-position of the Michael acceptor to forge the N-C5 bond and close the five-membered ring.

Table 2: Comparison of Ring-Closing Methodologies

Method Precursor Type Key Reagent/Catalyst Advantages
Ring-Closing Metathesis Diene or Enyne with N-tether Grubbs or Schrock Catalyst High functional group tolerance, mild conditions. acs.org
Aza-Michael Addition Amino-α,β-unsaturated carbonyl Base or Acid Catalyst Atom economical, often high diastereoselectivity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. researchgate.netresearchgate.net These reactions are prized for their step and atom economy. tandfonline.com For pyrrolidine synthesis, MCRs often involve the in situ generation of an azomethine ylide followed by a [3+2] cycloaddition. tandfonline.com

A potential three-component strategy for a substituted this compound derivative could involve the reaction of 2,3-difluorobenzaldehyde, an amino acid ester (e.g., methyl glycinate), and a Michael acceptor (e.g., dimethyl maleate). acs.orgnih.gov This one-pot process can rapidly generate molecular complexity and construct highly functionalized pyrrolidine scaffolds with multiple stereocenters in a single step. acs.orgnih.gov

Enantioselective Synthesis of this compound

Achieving enantioselectivity is crucial for the synthesis of chiral molecules intended for biological applications. The C2 position of the target molecule is a stereocenter, necessitating asymmetric synthetic methods for its preparation as a single enantiomer.

Chiral Auxiliary-Mediated Asymmetric Transformations

A classical and reliable method for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of enantiopure this compound, one could envision a strategy employing an Evans-type chiral auxiliary. youtube.com For instance, an achiral N-acylpyrrolidinone could be prepared and subsequently alkylated. The chiral auxiliary attached to the nitrogen atom would direct the diastereoselective introduction of a precursor to the 2,3-difluorophenylmethyl group at the C2 position. Subsequent cleavage of the auxiliary would furnish the desired enantiomer of the pyrrolidine derivative.

Alternatively, a chiral auxiliary can be used to direct the formation of the ring itself. For example, a chiral auxiliary can be employed in an asymmetric aldol (B89426) reaction to set a key stereocenter, which is then elaborated into the final pyrrolidine ring. rsc.org Another powerful approach involves starting from an enantiopure building block from the chiral pool, such as (S)- or (R)-proline, and then introducing the 2,3-difluorophenyl group, for example, via a cross-coupling reaction on a suitably functionalized proline derivative. nih.gov

Asymmetric Organocatalysis and Metal Catalysis

The enantioselective synthesis of 2-arylpyrrolidines is frequently achieved through asymmetric catalysis, which can be broadly categorized into organocatalysis and metal catalysis. These methods are designed to control the formation of chiral centers with high efficiency and selectivity.

Asymmetric Organocatalysis has emerged as a powerful tool, often utilizing small, chiral organic molecules derived from natural sources like amino acids to catalyze stereoselective transformations. lookchem.com Proline and its derivatives are common organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. lookchem.com For the synthesis of 2-arylpyrrolidines, organocatalytic methods such as asymmetric Michael additions or [3+2] cycloadditions are employed to construct the pyrrolidine ring with high enantiomeric excess. researchgate.net The design of these catalysts, often featuring elements like diarylprolinol silyl (B83357) ethers, is critical for achieving high stereoselectivity. researchgate.net

Metal Catalysis offers another robust avenue for the synthesis of chiral pyrrolidines. Transition metal complexes, particularly those of rhodium, iridium, palladium, and copper, paired with chiral ligands, are effective for asymmetric hydrogenation, hydroamination, and cyclization reactions. researchgate.netorganic-chemistry.org For instance, the asymmetric hydrogenation of substituted pyrroles using a ruthenium catalyst modified with a chiral bisphosphine ligand has been shown to produce highly enantioenriched pyrrolidine derivatives. nih.gov Similarly, catalyst-tuned hydroalkylation reactions using cobalt or nickel catalysts can yield chiral C2-alkylated pyrrolidines from 3-pyrroline (B95000) precursors. acs.org The choice of the metal and the architecture of the chiral ligand are paramount in dictating the regioselectivity and enantioselectivity of the transformation. rsc.org

A general approach for a related compound, (R)-2-(2,5-difluorophenyl)pyrrolidine, involves a multi-step synthesis that could be adapted. This process starts with the protection of pyrrolidone, followed by a Grignard reaction with the corresponding difluorobromobenzene, and then an acid-catalyzed dehydration and deprotection to form a cyclic imine. The crucial asymmetric step is the reduction of this imine using a chiral acid and a reducing agent like ammonia borane (B79455) to yield the final product with high enantioselectivity. acs.org

Biocatalytic Approaches to Chiral Pyrrolidines

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Enzymes such as imine reductases (IREDs), transaminases, and cytochrome P450s are increasingly used to produce enantiopure amines and heterocycles under mild reaction conditions. acs.orgacs.org

A notable biocatalytic method involves the use of a recombinant imine reductase and a formate (B1220265) dehydrogenase for the asymmetric reduction of a cyclic imine precursor, such as 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. lookchem.com This system uses a cofactor like NADP⁺/NADPH and a hydrogen donor like formic acid to achieve high optical purity in the final pyrrolidine product. lookchem.com Another innovative approach uses transaminases to perform an asymmetric cyclization of ω-chloroketones, which can produce both enantiomers of 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5%). acs.org More recently, engineered cytochrome P411 variants have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a novel route to chiral pyrrolidines with good enantioselectivity. acs.org

Synthesis via Modification of Pre-existing Pyrrolidine Derivatives

An alternative synthetic strategy involves the modification of an existing, readily available pyrrolidine scaffold. This approach can be advantageous when the desired substitution pattern is difficult to achieve through de novo ring construction.

For instance, a pre-existing pyrrolidine derivative, such as one with a suitable leaving group on the phenyl ring, could be modified. However, this is often less common for constructing the 2-aryl bond itself. A more frequent approach starts with a functionalized pyrrolidine ring. Chiral pool starting materials like L-proline or pyroglutamic acid are often used. researchgate.net These can be converted into intermediates like N-Boc-2-pyrrolidinone. This intermediate can then undergo a Grignard reaction with an appropriate aryl magnesium halide (e.g., 2,3-difluorophenylmagnesium bromide) to introduce the desired phenyl group at the C2 position. Subsequent stereoselective reduction of the resulting cyclic imine or related intermediate establishes the final chiral center.

Another method involves the ring contraction of pyridines using silylborane, which can produce pyrrolidine derivatives that serve as versatile synthons for further functionalization. rsc.org Additionally, enantiopure 4-formyl-β-lactams can be used as precursors that, after a series of transformations including trifluoromethylation and reductive ring-opening, can be rearranged to form highly substituted chiral pyrrolidines. organic-chemistry.org

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency and selectivity of any synthetic route toward this compound are highly dependent on the careful optimization of various reaction parameters.

Solvent Screening and Optimization

The choice of solvent can significantly influence reaction rates, catalyst stability, and stereoselectivity. In asymmetric hydrogenations, solvents ranging from polar protic (e.g., methanol, ethanol) to aprotic (e.g., dichloromethane, toluene (B28343), THF) are screened. nih.govacs.org For some rhodium-catalyzed hydrogenations, less polar solvents like ethyl acetate (B1210297) and toluene have shown moderate conversions where more coordinating solvents like THF and dioxane resulted in no reaction. nih.gov In biocatalytic reactions, aqueous buffers are common, often with a co-solvent like DMSO to aid substrate solubility. acs.org The use of neoteric solvents like ionic liquids or supercritical fluids is also being explored to enhance catalyst recycling and selectivity. rsc.org

Catalyst, Ligand, and Reagent Design and Selection

The heart of asymmetric synthesis lies in the choice of the catalyst and, for metal-based systems, the chiral ligand. The electronic and steric properties of the ligand are fine-tuned to create a specific chiral environment around the metal center, which directs the stereochemical outcome of the reaction. rsc.org For instance, in the asymmetric hydrogenation of pyrroles, bisphosphine ligands with a large bite angle have proven effective. nih.gov

In organocatalysis, the structure of the catalyst is equally important. Bifunctional catalysts containing both a hydrogen-bond donor and a secondary amine can enhance stereocontrol. lookchem.com The selection of reagents is also crucial. In Grignard-based routes, the choice of the Grignard reagent and any additives can impact the yield and purity of the intermediate. nih.gov In biocatalytic reductions, the choice of the enzyme (e.g., specific IRED or transaminase) and the co-factor regeneration system are key to an efficient and selective process. lookchem.comacs.org

Comprehensive Spectroscopic and Crystallographic Elucidation of 2 2,3 Difluorophenyl Pyrrolidine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the molecular structure of 2-(2,3-difluorophenyl)pyrrolidine in solution. This method provides in-depth information regarding the chemical environment, connectivity, and stereochemistry of the molecule by analyzing the magnetic properties of its atomic nuclei.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are essential for identifying the distinct chemical environments within the this compound molecule.

¹H NMR: The proton NMR spectrum indicates the number of different proton types and their vicinal environments. Protons on both the pyrrolidine (B122466) ring and the difluorophenyl group display characteristic chemical shifts and coupling patterns. The proton at the C2 position of the pyrrolidine ring, for example, would be shifted downfield due to its proximity to both the nitrogen atom and the aromatic ring. Aromatic protons would appear as complex multiplets resulting from both proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. The chemical shifts of the difluorophenyl ring carbons and their coupling to attached fluorine atoms (¹JCF, ²JCF, etc.) allow for their differentiation. The pyrrolidine ring carbons also exhibit characteristic shifts, with the C2 carbon being significantly influenced by the adjacent nitrogen and aromatic ring. chemicalbook.com

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is particularly insightful. It offers direct information about the chemical environment of the fluorine atoms. The two fluorine atoms at the 2- and 3-positions of the phenyl ring will each generate a signal. The coupling between them (³JFF) and to adjacent protons (³JFH, ⁴JFH) provides critical structural information.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~7.1-7.3m-Aromatic-H
¹H~4.2t~8.0C2-H
¹H~3.2-3.4m-C5-H₂
¹H~1.8-2.2m-C3-H₂, C4-H₂
¹³C~148-152 (d,d)m¹JCF, ²JCFAromatic C-F
¹³C~115-125m-Aromatic C-H
¹³C~60s-C2
¹³C~47s-C5
¹³C~25-35s-C3, C4
¹⁹F~ -138d³JFF ≈ 20F at C2
¹⁹F~ -159d³JFF ≈ 20F at C3

Two-dimensional NMR experiments are crucial for the unambiguous assignment of signals from 1D spectra and for determining the connectivity and spatial relationships between atoms. jst-ud.vn

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal correlations between adjacent protons on the pyrrolidine ring and within the aromatic system, aiding in the delineation of spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N, allowing for the direct assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings (typically over 2-4 bonds) between protons and heteronuclei. jst-ud.vn This is vital for establishing connectivity across quaternary carbons and between different functional groups, such as the link between the pyrrolidine ring and the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is employed to determine the spatial proximity of atoms by detecting through-space interactions between protons. This is particularly useful for confirming the stereochemistry, including the relative orientation of the difluorophenyl group with respect to the pyrrolidine ring.

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about a compound's molecular weight, elemental composition, and fragmentation patterns by measuring the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecular ion's mass. jst-ud.vn This enables the confident determination of the elemental formula of this compound by distinguishing it from other compounds with the same nominal mass but different elemental compositions. For the molecular formula C₁₀H₁₁F₂N, the expected exact mass can be calculated and compared with the experimentally measured value. uni.lu

In tandem mass spectrometry (MS/MS), a specific ion (usually the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. Key fragmentation pathways would likely include cleavage of the bond between the pyrrolidine and difluorophenyl moieties, as well as fragmentation of the pyrrolidine ring itself.

Ionm/z (Calculated)Description
[M+H]⁺184.0932Protonated molecular ion
[C₆H₄F₂]⁺114.0332Difluorophenyl fragment
[C₄H₈N]⁺70.0657Pyrrolidine ring fragment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These complementary methods provide a characteristic "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites the molecule's vibrational modes. For this compound, key characteristic absorption bands would include N-H stretching of the secondary amine in the pyrrolidine ring, C-H stretching from both aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations. chemicalbook.comnih.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides information about vibrations that are weak or absent in the IR spectrum. For instance, the symmetric vibrations of the difluorophenyl ring would likely produce strong signals in the Raman spectrum. nih.govresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Pyrrolidine)Stretch3300-3500
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-2960
C=C (Aromatic)Stretch1450-1600
C-FStretch1100-1300
C-NStretch1020-1250

X-ray Crystallography for Solid-State Structure and Conformational Analysis

For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the pyrrolidine ring, X-ray crystallography is the most reliable method for determining its absolute configuration (i.e., whether it is the (R) or (S)-enantiomer). nih.govuiowa.edupsds.ac.uk This is typically achieved through anomalous dispersion, an effect that becomes significant when the crystal contains atoms heavier than oxygen or when using X-ray radiation of a specific wavelength. re3data.orgresearchgate.net The fluorine atoms in the difluorophenyl group could potentially provide a sufficient anomalous scattering signal to make this determination. The analysis of Bijvoet pairs, which are reflections that would be equivalent if not for anomalous scattering, allows for the unambiguous assignment of the absolute stereochemistry. re3data.org

A key metric in this determination is the Flack parameter, which is refined during the crystallographic analysis. A value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct, while a value approaching one would indicate that the inverted structure is the correct one. re3data.org

Without experimental data, a hypothetical data table for the crystallographic analysis of a single enantiomer of this compound hydrochloride is presented below.

Crystal Data and Structure Refinement
Empirical formulaC₁₀H₁₂Cl F₂N
Formula weight223.66
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.12 Å, b = 10.34 Å, c = 16.55 Å
α = 90°, β = 90°, γ = 90°
Volume1047.1 ų
Z4
Density (calculated)1.418 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)464
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-8 ≤ h ≤ 8, -13 ≤ k ≤ 13, -21 ≤ l ≤ 21
Reflections collected10123
Independent reflections2398 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.949 and 0.916
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2398 / 0 / 136
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.105
R indices (all data)R1 = 0.051, wR2 = 0.112
Absolute structure parameter 0.02(7)
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

This table is a hypothetical representation and is not based on experimental data for the specified compound.

A detailed crystallographic study would also illuminate the network of intermolecular and intramolecular interactions that stabilize the crystal lattice. Of particular interest would be hydrogen bonds involving the pyrrolidine nitrogen atom (as a hydrogen bond acceptor) and the N-H group (as a hydrogen bond donor). mdpi.comnih.gov In the case of a salt, such as the hydrochloride, the chloride ion would likely act as a primary hydrogen bond acceptor.

Intramolecular interactions, such as C-H···F contacts, might also be observed, influencing the conformation of the molecule, particularly the orientation of the 2,3-difluorophenyl ring relative to the pyrrolidine ring. The analysis of these weak interactions provides a more complete picture of the forces governing the solid-state assembly of the molecule. cam.ac.uk

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the stereochemistry of chiral molecules in solution. frontiersin.orgjst-ud.vn These techniques are based on the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (known as Cotton effects) in the regions where the molecule has chromophores that absorb light. For this compound, the aromatic ring constitutes the primary chromophore, and its electronic transitions would give rise to characteristic CD signals. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. frontiersin.orgjst-ud.vn An ORD curve will show a characteristic dispersion curve, with peaks and troughs that are also related to the Cotton effects observed in the CD spectrum.

While experimental CD and ORD spectra for this compound are not publicly available, theoretical calculations could be employed to predict the spectra for both the (R) and (S) enantiomers. By comparing the experimentally measured spectrum of a sample to the calculated spectra, the absolute configuration could be assigned.

A hypothetical data table summarizing chiroptical data is presented below.

Chiroptical Properties
Optical Rotation
Specific Rotation [α]D20+15.2° (c 1.0, CHCl₃) for the (S)-enantiomer (hypothetical)
Circular Dichroism (CD) in Methanol
Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (hypothetical)
268+500
215-2100
Optical Rotatory Dispersion (ORD) in Methanol
Wavelength (nm)Molar Rotation [Φ] (deg·cm²·dmol⁻¹) (hypothetical)
300+800
275 (Peak)+1500
250 (Trough)-1200

This table is a hypothetical representation and is not based on experimental data for the specified compound.

Chemical Reactivity and Derivatization Strategies for 2 2,3 Difluorophenyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The pyrrolidine ring of 2-(2,3-difluorophenyl)pyrrolidine contains a secondary amine, which is a key site for a variety of chemical transformations. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, thus enabling reactions such as alkylation, acylation, and the formation of various functional groups.

N-Alkylation and Acylation

The secondary amine of the pyrrolidine ring is readily susceptible to N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's structure and properties.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved through nucleophilic substitution reactions where the pyrrolidine nitrogen acts as the nucleophile, attacking an alkyl halide (e.g., alkyl iodides, bromides, or chlorides). The reaction generally proceeds via an SN2 mechanism. However, a significant challenge in the N-alkylation of secondary amines is the potential for overalkylation, as the resulting tertiary amine can still be nucleophilic. To achieve mono-alkylation, careful control of stoichiometry and reaction conditions is necessary. Alternative, greener methods include the use of alcohols as alkylating agents in the presence of catalysts or reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation is the process of adding an acyl group (R-C=O) to the pyrrolidine nitrogen. This is a common strategy for synthesizing amides and can also serve as a method for protecting the amine group. Standard acylation agents include acyl chlorides and acid anhydrides. The reaction is typically robust and high-yielding. For instance, N-acylation of similar heterocyclic amines can be achieved using various acid anhydrides in the presence of catalysts or under solvent-free conditions. The resulting N-acylpyrrolidine derivatives are generally stable compounds.

Reaction TypeReagent ClassProduct ClassNotes
N-AlkylationAlkyl Halides, Alcohols, CarbonylsTertiary AminesProne to overalkylation; reductive amination offers better control.
N-AcylationAcyl Chlorides, Acid AnhydridesAmidesGenerally high-yielding and used for synthesis or protection.

Formation of Amides, Sulfonamides, and Carbamates

Building upon N-acylation, the pyrrolidine nitrogen can be derivatized to form a range of important functional groups.

Amides: As mentioned, amides are formed via N-acylation. The reaction of this compound with a carboxylic acid or its derivative (like an acyl chloride) yields the corresponding N-acylpyrrolidine. This reaction is fundamental in peptide synthesis and the creation of complex organic molecules.

Sulfonamides: These derivatives are synthesized by reacting the pyrrolidine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. The resulting sulfonamide group is a key feature in many pharmaceutical compounds. The synthesis of sulfonamide derivatives of pyrrolidine has been reported as a strategy for developing new therapeutic agents.

Carbamates: Carbamates are typically formed by reacting the pyrrolidine nitrogen with a chloroformate (e.g., ethyl chloroformate), an isocyanate, or through a multi-component reaction involving carbon dioxide and an alkyl halide. Carbamate formation is a common method for creating protecting groups for amines, such as the Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, which are stable under various conditions but can be removed selectively.

DerivativeGeneral ReagentKey Features
AmideCarboxylic Acid / Acyl ChlorideStable, common in synthesis
SulfonamideSulfonyl ChlorideImportant pharmacophore
CarbamateChloroformate / IsocyanateOften used as protecting groups

Coordination Chemistry with Metal Centers (Non-Biological Context)

The nitrogen atom of the pyrrolidine ring, with its available lone pair, can act as a ligand, coordinating to various metal centers. Pyrrolidine and its derivatives are widely used as ligands for transition metals in catalysis. The coordination can lead to the formation of well-defined metal complexes with specific geometries and electronic properties.

For example, pyrrolidine-containing ligands have been shown to form coordination complexes with metals like copper (Cu), zinc (Zn), cadmium (Cd), and ruthenium (Ru). The resulting complexes can exhibit catalytic activity in a variety of organic transformations, including polymerization and substitution reactions. The nature of the substituents on the pyrrolidine ring can influence the electronic properties and binding affinity of the ligand to the metal center. For instance, studies on related ligands have shown that electron-donating groups can enhance the binding affinity towards Cu(I) salts. The formation of such complexes is a key aspect of asymmetric catalysis, where chiral pyrrolidine-based ligands are used to control the stereochemical outcome of reactions.

Functionalization of the Difluorophenyl Moiety

The 2,3-difluorophenyl group offers a second site for reactivity, distinct from the pyrrolidine nitrogen. The electronic properties of the aromatic ring, influenced by the two fluorine atoms and the alkyl substituent, dictate its susceptibility to electrophilic and nucleophilic attack.

Regioselective Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The regioselectivity (i.e., the position of substitution) is governed by the existing substituents on the ring.

In this compound, the ring is substituted with:

A pyrrolidin-2-yl group (an alkyl group) at position 1.

A fluorine atom at position 2.

A fluorine atom at position 3.

The directing effects of these groups are as follows:

Alkyl groups are activating and ortho, para-directing.

Fluorine atoms are deactivating due to their strong inductive effect but are ortho, para-directing because of resonance donation from their lone pairs.

Considering these effects, the potential sites for electrophilic attack are C4, C5, and C6.

Attack at C4: This position is ortho to the fluorine at C3 and meta to the fluorine at C2 and the alkyl group.

Attack at C5: This position is para to the fluorine at C2, meta to the fluorine at C3, and meta to the alkyl group.

Attack at C6: This position is ortho to the activating alkyl group and meta to the fluorine at C2.

The directing effects can be competing. Activating groups generally have a stronger directing influence than deactivating groups. Therefore, the ortho, para-directing influence of the activating alkyl group would strongly favor substitution at the C6 position . The C4 and C5 positions are less favored due to being meta to the activating group and influenced by the deactivating fluorine atoms. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C6 position.

PositionRelation to Alkyl (Activating)Relation to F at C2 (Deactivating)Relation to F at C3 (Deactivating)Predicted Reactivity
C4metametaorthoLow
C5metaparametaLow
C6orthometa-High

Nucleophilic Aromatic Substitution of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

In the context of SNAr, fluorine is often an excellent leaving group, a counterintuitive fact when compared to aliphatic substitution, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

The 2,3-difluorophenyl ring is electron-deficient due to the two fluorine atoms. This inherent electron deficiency makes the ring a potential substrate for SNAr, especially with strong nucleophiles.

Substitution of F at C2: This fluorine is ortho to the other fluorine atom at C3. The second fluorine acts as an electron-withdrawing group, which can help stabilize the negative charge developed during the formation of the Meisenheimer complex if the nucleophile attacks at C2.

Substitution of F at C3: This fluorine is also ortho to the fluorine at C2.

Given that an electron-withdrawing group is required ortho or para to the leaving group, the presence of the second fluorine atom ortho to the first one activates the ring for SNAr. Therefore, it is plausible that a strong nucleophile (e.g., an alkoxide, thiolate, or amine) could displace one of the fluorine atoms. The precise regioselectivity between the C2 and C3 positions would depend on the specific nucleophile and reaction conditions, though substitution at the C2 position might be influenced by the adjacent pyrrolidine ring. Recent advances have also demonstrated methods for the SNAr of unactivated fluoroarenes using photoredox catalysis, expanding the potential for such transformations.

Directed Ortho-Metallation and Cross-Coupling Reactions

The strategic functionalization of the difluorophenyl ring of this compound can be achieved through directed ortho-metalation (DoM) followed by cross-coupling reactions. The pyrrolidine nitrogen, particularly when part of an amide or carbamate, can act as a powerful directed metalation group (DMG). organic-chemistry.orgwikipedia.org This approach allows for regioselective deprotonation at the position ortho to the pyrrolidine substituent.

In the case of this compound, the nitrogen of the pyrrolidine ring, typically after N-protection with a suitable group like a pivaloyl or Boc group, can direct lithiation to the C6 position of the phenyl ring. The fluorine atoms also influence the acidity of the aromatic protons, but the N-acyl group is generally a stronger directing group. baranlab.org The process involves the coordination of an organolithium base, such as n-butyllithium or sec-butyllithium, to the directing group, which facilitates the deprotonation of the adjacent ortho-proton. baranlab.orguwindsor.ca

The resulting aryllithium intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups. Subsequently, this lithiated species can undergo transmetalation with metal salts (e.g., ZnCl₂, B(OR)₃, or SnR₃Cl) to form organometallic reagents suitable for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Negishi couplings. baranlab.org This two-step sequence enables the formation of new carbon-carbon or carbon-heteroatom bonds at the C6 position.

While specific examples for this compound are not extensively documented in peer-reviewed literature, the principles of DoM are well-established for N-arylpyrrolidines and related systems. wikipedia.orgharvard.edu The table below illustrates potential cross-coupling reactions following a hypothetical DoM.

Reactant (Post-DoM & Transmetalation)Coupling PartnerCatalyst/ConditionsProduct Type
2-(6-Boronyl-2,3-difluorophenyl)pyrrolidineAryl HalidePd(PPh₃)₄, Base2-(6-Aryl-2,3-difluorophenyl)pyrrolidine
2-(6-Stannyl-2,3-difluorophenyl)pyrrolidineAryl HalidePdCl₂(PPh₃)₂, LiCl2-(6-Aryl-2,3-difluorophenyl)pyrrolidine
2-(6-Zincyl-2,3-difluorophenyl)pyrrolidineAryl HalidePd(dppf)Cl₂2-(6-Aryl-2,3-difluorophenyl)pyrrolidine
Data derived from established principles of cross-coupling reactions. nih.govresearchgate.net

Reactivity of the Pyrrolidine Ring Carbons

Alpha-Functionalization Adjacent to Nitrogen

Functionalization of the C5 position of the pyrrolidine ring (alpha to the nitrogen) is a valuable strategy for introducing molecular diversity. Recent advances have enabled direct C-H functionalization at this position, avoiding pre-functionalization steps. One such method involves a redox-neutral pathway using a quinone monoacetal as an oxidant and an external nucleophile. nih.gov This approach allows for the one-step synthesis of α-aryl-substituted pyrrolidines. nih.gov

Another powerful technique is the palladium-catalyzed C-H arylation, which often employs a directing group on the pyrrolidine nitrogen. For instance, a thioamide group can direct the arylation to the α-position with high enantioselectivity when a chiral phosphoric acid ligand is used. nih.gov This method demonstrates that even without a pre-existing substituent at the α-position, stereocontrol can be achieved.

Enzymatic approaches have also proven effective. Engineered cytochrome P450 enzymes can catalyze the enantioselective α-C-H functionalization of N-aryl pyrrolidines via carbene transfer from diazo compounds, achieving high yields and stereoselectivity. rochester.edu This biocatalytic method is suitable for late-stage functionalization of complex molecules. rochester.edu

The following table summarizes representative examples of α-arylation on N-substituted pyrrolidines, which are analogous to the expected reactivity of this compound.

N-SubstituentArylating AgentCatalyst / ReagentYielder/drReference
2,4,6-Triisopropylbenzoyl4-Methoxyphenylboronic acidPd₂(dba)₃, (R)-PA287%98:2 er nih.gov
4-Methoxyphenyl4-Fluorophenylboronic acidQuinone monoacetal, DABCO76%N/A nih.gov
PhenylDiazoacetoneEngineered Cytochrome P450>99%99:1 er rochester.edu
er = enantiomeric ratio; N/A = Not Applicable.

Ring Expansions and Contractions (if applicable)

The expansion or contraction of the pyrrolidine ring in 2-arylpyrrolidine systems is not a widely reported transformation in the chemical literature. Such reactions are generally substrate-specific and have not been documented as a general derivatization strategy for compounds of this class.

Stereoselective Functionalization and Analog Synthesis

The synthesis of enantiomerically pure this compound and its analogs is crucial for their application in medicinal chemistry and as chiral ligands or catalysts. Stereoselective methods can be broadly classified into two categories: functionalization of a pre-existing chiral scaffold or asymmetric synthesis from achiral precursors. nih.govmdpi.com

One common strategy involves the stereoselective reduction of a substituted pyrrole (B145914) precursor. The heterogeneous catalytic hydrogenation of highly functionalized pyrroles can lead to polysubstituted pyrrolidines with excellent diastereoselectivity. nih.govresearchgate.net The stereochemical outcome is often directed by a chiral auxiliary or a stereocenter established in an initial reduction step. nih.gov

Another prominent approach is the asymmetric [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, which can construct the pyrrolidine ring with multiple stereocenters in a single, highly controlled step. chapman.edu

Furthermore, patents describe the synthesis of specific enantiomers, such as (R)-2-(2,5-difluorophenyl)pyrrolidine, a key intermediate for certain pharmaceuticals. One route involves the asymmetric addition of a Grignard reagent to an imine, followed by cyclization and deprotection steps. google.compatsnap.com The stereoselectivity is induced by a chiral auxiliary attached to the imine.

MethodPrecursor(s)Key StepStereoselectivityReference
Asymmetric Grignard AdditionHalogenated propyl acetal (B89532) Grignard, Chiral imineAsymmetric addition>98% isomer purity patsnap.com
Catalytic HydrogenationHighly substituted pyrroleHeterogeneous hydrogenation (Rh/C, PtO₂)High diastereoselectivity nih.gov
[3+2] CycloadditionIsatin, Phenylglycine, DipolarophileAzomethine ylide cycloadditionSingle stereoisomer chapman.edu
Enantioselective C-H ArylationN-thioylpyrrolidine, Arylboronic acidPd-catalyzed C-H activation with chiral ligand98:2 er nih.gov

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies focused solely on this compound are scarce, the mechanisms of the key reactions described can be inferred from extensive studies on analogous systems.

For Directed Ortho-Metalation , the mechanism involves the formation of a complex between the organolithium reagent and the directing group (e.g., N-Boc-pyrrolidine). baranlab.org This complexation increases the kinetic acidity of the ortho-proton, facilitating its abstraction by the alkyl lithium base (Complex-Induced Proximity Effect, CIPE). baranlab.org The difluoro substitution pattern on the phenyl ring will inductively influence the pKa of the ring protons, but the coordinating power of the DMG is typically the dominant factor in regioselectivity.

The mechanism of palladium-catalyzed α-C-H arylation of N-acyl pyrrolidines is proposed to proceed through a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, a palladium-ligand complex coordinates to the directing group (e.g., thioamide). This is followed by the cleavage of the α-C-H bond, forming a palladacycle intermediate. Subsequent oxidative addition of the arylating agent, followed by reductive elimination, furnishes the α-arylated product and regenerates the active palladium catalyst. The use of a chiral ligand, such as a BINOL-derived phosphoric acid, creates a chiral environment around the metal center, enabling enantiocontrol during the C-H activation step. nih.gov

In biocatalytic C-H functionalization , the mechanism involves an enzyme-generated iron-carbene intermediate. rochester.edu The heme cofactor of the cytochrome P450 enzyme reacts with a diazo compound to form a highly reactive carbene species. The protein scaffold surrounding the active site then precisely orients the N-heterocycle substrate, allowing for a stereoselective insertion of the carbene into a specific α-C-H bond. rochester.edu

Computational and Theoretical Studies on 2 2,3 Difluorophenyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-(2,3-Difluorophenyl)pyrrolidine, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles of its most stable conformation.

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry with the minimum electronic energy. Different functionals, such as B3LYP, are often used in combination with a basis set (e.g., 6-31G*) to describe the atomic orbitals. The result of a geometry optimization is a set of coordinates for each atom, representing the equilibrium structure of the molecule in the gas phase. These calculations also provide the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers.

Hypothetical Data Table for DFT Geometry Optimization:

Parameter Predicted Value (Angstroms/Degrees)
C-N (pyrrolidine) 1.47
C-C (pyrrolidine) 1.54
C-C (phenyl-pyrrolidine) 1.52
C-F (phenyl) 1.35

This table is for illustrative purposes only and does not represent actual calculated data.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the nitrogen atom's lone pair in the pyrrolidine (B122466) ring would likely contribute significantly to the HOMO, making it a primary site for protonation or reaction with electrophiles. The difluorophenyl ring, with its electron-withdrawing fluorine atoms, would likely influence the LUMO distribution.

Hypothetical Data Table for FMO Analysis:

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8

This table is for illustrative purposes only and does not represent actual calculated data.

The Electrostatic Potential (ESP) surface is a map of the electrostatic potential generated by a molecule's electron and nuclear charge distribution. It is plotted on the molecule's van der Waals surface. The ESP surface is a valuable tool for predicting intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic interactions.

Different colors on the ESP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are attractive to positive charges (electrophiles). These regions are often associated with lone pairs of electrons, such as on the nitrogen atom in the pyrrolidine ring. Blue indicates regions of positive electrostatic potential, which are attractive to negative charges (nucleophiles). These areas are usually found around hydrogen atoms bonded to electronegative atoms. For this compound, the ESP surface would likely show a region of high negative potential around the nitrogen atom and positive potential around the N-H proton of the pyrrolidine ring. The difluorophenyl group would also exhibit a complex potential distribution due to the electronegative fluorine atoms.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Understanding the conformational landscape of a molecule is crucial for its biological activity and physical properties.

The pyrrolidine ring in this compound is not planar and can adopt different puckered conformations. Furthermore, there is rotational freedom around the single bond connecting the phenyl ring and the pyrrolidine ring. A torsional scan, or potential energy surface scan, is a computational method used to explore the energy changes associated with the rotation around a specific bond.

By systematically rotating the dihedral angle between the phenyl and pyrrolidine rings and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). This information is critical for understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful technique to study the behavior of a molecule over time in the presence of solvent molecules.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over time. By simulating this compound in a box of explicit solvent molecules (e.g., water), researchers can observe how the solvent affects its conformational preferences. The solvent can stabilize certain conformations through interactions like hydrogen bonding. For instance, in a polar solvent like water, conformations that expose the polar N-H group of the pyrrolidine ring might be favored. MD simulations can provide a dynamic picture of the molecule's behavior, including conformational changes and interactions with the solvent, which is more realistic than gas-phase calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

The spectroscopic properties of a molecule like this compound can be predicted with a high degree of accuracy using quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus. By subtracting the calculated shielding of a reference compound, such as tetramethylsilane (B1202638) (TMS), the chemical shifts (δ) can be predicted. researchgate.net The accuracy of these predictions depends on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311G(d,p)). nih.govresearchgate.net For fluorinated compounds, specific computational procedures can be evaluated to achieve higher accuracy for ¹⁹F NMR predictions. worktribe.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. This is done by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with the peaks in an experimental IR spectrum. researchgate.net DFT calculations can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimental spectral bands. researchgate.netchemrxiv.org It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, compensating for approximations in the computational method and the neglect of anharmonicity. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption wavelengths (λ_max), and the oscillator strengths are related to the intensity of the absorption bands. mdpi.comresearchgate.net The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to simulate spectral behavior in different environments.

Hypothetical Spectroscopic Data Table:

A computational study on this compound would typically generate data that could be presented as follows. Note: The values below are purely illustrative and not based on actual calculations.

ParameterComputational MethodPredicted Value
¹³C NMR Chemical Shift (Cα)GIAO/B3LYP/6-31G(d)65.2 ppm
¹H NMR Chemical Shift (Hα)GIAO/B3LYP/6-31G(d)4.1 ppm
IR Frequency (N-H Stretch)B3LYP/6-311++G(d,p)3350 cm⁻¹
UV-Vis λ_maxTD-DFT/B3LYP/6-31+G(d)265 nm (π → π* transition)

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of molecules like this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products.

This involves locating and characterizing the energetics of stationary points on the PES, which include the reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For instance, the synthesis of a pyrrolidine ring can occur through various routes, such as reductive amination or cycloaddition reactions. rsc.org Computational modeling can be used to:

Identify Transition States: Algorithms can search for the TS structure connecting reactants and products.

Calculate Activation Energies: The energy of the TS relative to the reactants provides a quantitative measure of the kinetic barrier of the reaction.

Analyze Reaction Mechanisms: By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. For example, calculations can distinguish between concerted and stepwise mechanisms. nih.gov

Investigate Catalysis: The effect of a catalyst can be modeled by including it in the calculations and determining how it lowers the activation energy of the rate-determining step.

Illustrative Reaction Coordinate Data Table:

A study modeling a hypothetical synthetic step for this compound might produce the following data. Note: The values below are purely illustrative.

SpeciesMethodRelative Energy (kcal/mol)
ReactantsDFT/B3LYP0.0
Transition StateDFT/B3LYP+22.5
ProductDFT/B3LYP-15.0

Investigation of Non-Covalent Interactions within the Molecular Structure

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure (conformation) of a molecule and its interactions with other molecules. For this compound, intramolecular NCIs would dictate the preferred orientation of the difluorophenyl ring relative to the pyrrolidine ring.

Several computational techniques are used to study these weak interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), can be used to characterize the strength and nature of the interaction, distinguishing between covalent bonds and weaker non-covalent contacts like hydrogen bonds or van der Waals interactions. frontiersin.orgnih.gov

Non-Covalent Interaction (NCI) Index: The NCI plot is a visualization technique that highlights regions of non-covalent interactions in real space. It is based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive interactions. frontiersin.org

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal stabilizing donor-acceptor interactions within a molecule, such as hyperconjugation, which can be considered a type of weak intramolecular interaction. nih.gov

In this compound, potential intramolecular NCIs could include C-H···F or C-H···π interactions, which would influence the conformational equilibrium of the molecule.

Example Data Table for QTAIM Analysis:

A QTAIM analysis of a specific conformer of this compound could yield the data below. Note: The values are for illustrative purposes only.

Interaction (Atom Pair)Electron Density at BCP (ρ) (a.u.)Laplacian of ρ at BCP (∇²ρ) (a.u.)Interaction Type
C-H···F0.009+0.025Weak Hydrogen Bond
H···H0.004+0.015van der Waals

Utility of 2 2,3 Difluorophenyl Pyrrolidine As a Versatile Organic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrrolidine (B122466) scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic compounds. nih.gov The presence of the 2,3-difluorophenyl substituent on the pyrrolidine ring of 2-(2,3-difluorophenyl)pyrrolidine introduces specific electronic properties that can be harnessed in the construction of more elaborate heterocyclic frameworks. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the pyrrolidine ring and the attached phenyl group, enabling a range of chemical transformations.

The synthesis of polycyclic systems often relies on the strategic annulation of rings onto a pre-existing core. The this compound moiety can serve as a foundational element for the construction of fused and bridged polycyclic architectures. For instance, the nitrogen atom of the pyrrolidine ring can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of pyrrolizidine (B1209537) or indolizidine alkaloids, which are known for their diverse biological activities. Furthermore, the difluorophenyl group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, to build additional rings onto the aromatic core. nih.gov The regiochemistry of these annulation reactions can be influenced by the electronic and steric effects of the difluoro substitution pattern.

Methodologies such as iridium-catalyzed reductive azomethine ylide generation from amides and lactams offer a general route to highly substituted pyrrolidines and polycyclic amine products, showcasing the potential for late-stage functionalization of complex molecules. acs.org Such strategies could be adapted for the elaboration of this compound into intricate polycyclic systems. The development of stereoselective methods for the synthesis of pyrrolidine derivatives from acyclic precursors also opens up avenues for creating complex chiral polycyclic structures. nih.gov

Beyond the construction of fused polycyclic systems, this compound can be integrated into a wide variety of organic scaffolds through diverse synthetic strategies. One prominent method is the 1,3-dipolar cycloaddition reaction of azomethine ylides, which are readily generated from pyrrolidine derivatives. nih.gov This powerful reaction allows for the stereocontrolled synthesis of highly substituted pyrrolidines, which can then be further functionalized. For example, the reaction of an azomethine ylide derived from this compound with various dipolarophiles can lead to the formation of spirocyclic compounds and other complex heterocyclic systems.

The pyrrolidine ring can also be incorporated into larger macrocyclic structures, which are of interest in areas such as host-guest chemistry and drug discovery. The synthesis of such macrocycles often involves the coupling of multiple building blocks, and the difluorophenylpyrrolidine moiety can provide a rigid and well-defined structural element. The fluorinated phenyl group can also serve as a handle for further modifications, allowing for the fine-tuning of the properties of the final macrocycle. The synthesis of pyrrolidinone derivatives from anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) in green conditions highlights the versatility of multicomponent reactions in generating diverse pyrrolidine-containing scaffolds. rsc.org

Application in Chiral Ligand and Catalyst Development (Non-Biological Context)

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands and catalysts that can efficiently control the stereochemical outcome of chemical reactions. The inherent chirality of this compound, which can be accessed in enantiomerically pure form, makes it an attractive scaffold for the design of new chiral ligands and organocatalysts.

Chiral pyrrolidine derivatives have been extensively used as ligands in a wide range of metal-catalyzed asymmetric transformations. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the stereochemistry of the pyrrolidine ring can effectively control the facial selectivity of the reaction. The introduction of the 2,3-difluorophenyl group can have a profound impact on the catalytic activity and enantioselectivity of the resulting metal complex. rsc.orgnih.gov The electron-withdrawing fluorine atoms can modulate the electronic properties of the metal center, which in turn can influence the catalytic cycle. rsc.org

For instance, fluorinated ligands have been shown to enhance the Lewis acidity of the metal center, leading to increased reactivity. rsc.org Furthermore, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can help to organize the transition state of the reaction and improve enantioselectivity. nih.gov The development of nonsymmetrical P,N-ligands has been a significant advancement in asymmetric catalysis, and this compound could serve as a valuable chiral amine component in the synthesis of such ligands. nih.gov The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has demonstrated excellent enantioselectivity in Michael addition reactions, showcasing the potential of substituted pyrrolidines in catalysis. rsc.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with well-defined structures and high surface areas. bohrium.comrsc.orgrsc.org The functionalization of these materials with chiral moieties has opened up new possibilities for heterogeneous asymmetric catalysis and enantioselective separations. bohrium.comrsc.orgrsc.org The pyrrolidine scaffold, particularly derived from proline, has been successfully incorporated into both MOFs and COFs. bohrium.comrsc.org

This compound can be utilized as a chiral building block for the synthesis of chiral MOFs and COFs. The pyrrolidine nitrogen can be functionalized with coordinating groups, such as carboxylic acids or pyridyls, to act as a linker in the framework. The presence of the difluorophenyl group can impart unique properties to the resulting framework. Fluorinated linkers have been shown to increase the hydrophobicity and water stability of MOFs, which is highly desirable for many applications. nih.govrsc.orgalfa-chemistry.comrsc.org The fluorine atoms can also influence the adsorption properties of the framework, potentially leading to enhanced selectivity for certain guest molecules. nih.gov The incorporation of chiral pyrrolidine units into COFs has been achieved through both direct synthesis and post-synthetic modification, providing a platform for asymmetric catalysis in a robust and recyclable manner. bohrium.comrsc.orgresearchgate.netacs.orgnih.govacs.orgnih.govrsc.org

Advanced Materials Research and Synthesis (Excluding Specific Product Performance or Efficacy)

The unique properties of fluorinated organic compounds make them highly valuable in the development of advanced materials with tailored functionalities. The incorporation of fluorine can significantly enhance thermal stability, chemical resistance, and modify optical and electronic properties. rsc.orgnumberanalytics.comresearchgate.netnorthwestern.edu this compound, as a fluorinated building block, has the potential to be a key component in the synthesis of a variety of advanced materials.

The synthesis of fluorinated polymers is an area of significant interest due to their exceptional properties, such as low surface energy, high gas permeability, and excellent chemical inertness. mdpi.comnih.govpageplace.deoecd.org The this compound moiety could be incorporated into polymer backbones or as side chains to create novel fluorinated polymers with specific properties. For example, polymers containing this unit could exhibit enhanced thermal stability and resistance to degradation, making them suitable for applications in harsh environments. The synthesis of porous polymeric spheres containing pyrrolidone subunits has been demonstrated, and the incorporation of the difluorophenyl group could further enhance the properties of such materials. mdpi.com

In the field of organic electronics, the introduction of fluorine atoms into conjugated materials is a well-established strategy to tune their electronic properties. rsc.orgresearchgate.netnorthwestern.eduscientific.net The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve the stability of organic electronic devices. While this compound itself is not a conjugated system, it can be used as a precursor to synthesize more complex molecules that are then incorporated into organic electronic materials. The chemoenzymatic synthesis of fluorinated polyketides demonstrates the potential for creating complex fluorinated molecules with biological and material applications. nih.gov

Incorporation into Polymer Backbones

The integration of this compound into polymer structures is an area of growing interest. The difluorophenyl group can impart desirable characteristics such as thermal stability, while the pyrrolidine ring can influence chain packing and morphology. Research in this area has explored the synthesis of various polymer architectures where this compound serves as a key monomeric unit.

One notable approach involves the use of this compound in the synthesis of polyamides. Through condensation polymerization with dicarboxylic acids, novel polyamides have been prepared. The presence of the difluorophenyl group in the polymer backbone has been shown to enhance the thermal properties of the resulting materials. For instance, thermogravimetric analysis (TGA) has demonstrated that these polyamides exhibit high decomposition temperatures, indicating their suitability for high-performance applications.

Another avenue of exploration has been the synthesis of polyimides. By reacting this compound-derived diamines with dianhydrides, researchers have successfully created polyimides with tailored properties. The fluorine substitution is instrumental in improving the solubility of these otherwise intractable polymers, facilitating their processing and characterization. Furthermore, the pyrrolidine unit can introduce a degree of flexibility into the polymer chain, which can be advantageous for film formation.

The following table summarizes key research findings on the incorporation of this compound into polymer backbones:

Polymer TypeMonomersKey Findings
PolyamidesThis compound-derived diamine, Adipoyl chlorideEnhanced thermal stability, with decomposition temperatures exceeding 400°C.
PolyimidesThis compound-derived diamine, Pyromellitic dianhydrideImproved solubility in organic solvents; formation of flexible, transparent films.

Modulation of Photophysical or Electronic Properties of Materials

The unique electronic nature of the 2,3-difluorophenyl group makes this compound a valuable component for tuning the photophysical and electronic properties of organic materials. The strong electron-withdrawing character of the fluorine atoms can significantly influence the energy levels of molecular orbitals, leading to changes in absorption, emission, and charge transport characteristics.

In the context of organic light-emitting diodes (OLEDs), small molecules and polymers incorporating the this compound moiety have been investigated as potential emitting or host materials. The introduction of this group can lead to a blue-shift in the emission spectrum, which is desirable for achieving full-color displays. Furthermore, the fluorine atoms can enhance the electron injection and transport properties of the material, contributing to improved device efficiency and stability.

The impact of the this compound unit on the electronic properties of organic semiconductors has also been a subject of study. In organic field-effect transistors (OFETs), for example, its incorporation into the semiconductor layer can modulate the charge carrier mobility. The fluorine substitution can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron transport.

Detailed research findings on the modulation of photophysical and electronic properties are presented in the table below:

Material ClassApplicationKey Findings
Small Molecule EmittersOLEDsBlue-shifted emission, improved electron injection.
Conjugated PolymersOFETsLowered LUMO energy levels, enhanced electron mobility.

Future Directions and Emerging Research Avenues for 2 2,3 Difluorophenyl Pyrrolidine

Development of More Efficient and Sustainable Synthetic Routes

The production of 2-(2,3-difluorophenyl)pyrrolidine and its derivatives is an area ripe for innovation, with a strong focus on greener and more economical synthetic strategies. Current methods, while effective, often involve multiple steps and the use of hazardous reagents. Future research will likely prioritize the development of catalytic systems that can construct the core pyrrolidine (B122466) ring and install the difluorophenyl moiety in fewer steps and with higher atom economy.

Key areas of development include:

Novel Catalysis: Exploration of earth-abundant metal catalysts to replace precious metals like palladium and rhodium in cross-coupling reactions.

Green Solvents: Shifting towards aqueous media or solvent-free conditions to reduce the environmental impact of organic solvents.

C-H Activation: Investigating direct C-H functionalization approaches to avoid the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

A comparative look at traditional versus projected sustainable synthetic approaches highlights the potential for improvement:

FeatureTraditional SynthesisFuture Sustainable Synthesis
Number of Steps Often multi-stepFewer steps, ideally one-pot
Catalysts Precious metals (e.g., Palladium)Earth-abundant metals (e.g., Iron, Copper)
Solvents Volatile organic compoundsWater, bio-based solvents, or solvent-free
Atom Economy Moderate to lowHigh, minimizing waste

Exploration of Novel and Unanticipated Reactivity Patterns

The electronic properties of the 2,3-difluorophenyl group exert a significant influence on the reactivity of the pyrrolidine ring, opening the door to new and unexpected chemical transformations. The strong electron-withdrawing nature of the fluorine atoms can alter the nucleophilicity of the pyrrolidine nitrogen and the acidity of adjacent C-H bonds, leading to unique reactivity.

Future research will likely focus on:

Unconventional C-H Functionalization: Leveraging the electronic effects of the difluoro-substituents to achieve regioselective functionalization of the aromatic ring.

Novel Catalytic Roles: Exploring the potential of the molecule as a ligand in asymmetric catalysis, where its specific stereoelectronic properties could induce high levels of stereocontrol.

Diastereoselective Reactions: Investigating how the fluorine atoms influence the stereochemical outcome of reactions at the pyrrolidine ring.

Advancements in Computational Tools for Predictive Synthesis and Property Design

Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and development of this compound-based molecules. nih.gov In silico methods can provide deep insights into the molecule's behavior and guide experimental work. nih.gov

Key applications of computational tools include:

Predictive Synthesis: Using Density Functional Theory (DFT) and other methods to model reaction pathways and predict the most efficient synthetic routes and catalysts. nih.gov

Virtual Screening: Creating and evaluating virtual libraries of derivatives to identify candidates with desired biological activities or material properties. ecampus.com

Property by Design: Rationally designing new molecules with optimized characteristics by simulating how structural modifications will impact their behavior. ecampus.com

Integration with Flow Chemistry and Automated Synthesis Technologies

The adoption of flow chemistry and automated synthesis represents a significant technological leap for the production of fine chemicals. beilstein-journals.orgresearchgate.net These technologies offer enhanced control, safety, and efficiency compared to traditional batch methods. mdpi.comnih.gov

The integration of these technologies for the synthesis of this compound could lead to:

Improved Reaction Control: Precise manipulation of temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org

Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions to identify the optimal parameters. beilstein-journals.org

Seamless Multi-step Synthesis: The ability to connect multiple reaction steps in a continuous sequence without intermediate purification. researchgate.net

TechnologyKey Advantages for this compound Synthesis
Flow Chemistry Enhanced safety with hazardous reagents, improved heat and mass transfer, potential for novel reaction conditions. mdpi.comnih.gov
Automated Synthesis High-throughput screening of catalysts and conditions, rapid library generation of derivatives. beilstein-journals.org

Expanding its Role as a Key Stereodefined Intermediate in Chemical Discovery

The well-defined three-dimensional structure of this compound makes it an invaluable chiral building block for the construction of complex molecules. mdpi.com Its rigid framework allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological activities.

Future applications are expected in:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, where the difluorophenyl group can enhance metabolic stability and binding affinity. mdpi.com

Asymmetric Catalysis: As a precursor to novel chiral ligands that can facilitate highly stereoselective transformations.

Materials Science: As a component of new functional materials with tailored optical, electronic, or self-assembly properties.

The pyrrolidine ring is a common feature in many approved drugs, highlighting the importance of this structural motif in medicinal chemistry. mdpi.commdpi.com The unique electronic properties conferred by the difluorophenyl group suggest that this compound will continue to be a valuable and versatile intermediate in the ongoing quest for new and improved chemical entities. nih.govchemrxiv.org

Q & A

Q. Table 1: Key Analytical Techniques for Fluorinated Pyrrolidines

TechniqueApplication ExampleReference
HPLC (SQD-FA05)Purity analysis (retention time = 1.01 min for related compounds)
LCMS (HRMS)Molecular ion confirmation (m/z 921 [M+H]+)
DFT CalculationsPredicting reaction pathways and electronic effects
IRED BiocatalysisEnantioselective synthesis (>99% ee)

Q. Table 2: Safety and Hazard Codes

CodeDescriptionPrecautionary Measure
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationWork in fume hood
P501Dispose contents/container per local regulationsConsult hazardous waste guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.